3-Methoxy-4-prop-2-ynyloxy-benzaldehyde
Overview
Description
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, also known as 3-methoxy-4-prop-2-ynyloxybenzaldehyde, is a compound found in nature. It has been used in various scientific research applications, including as a reagent in organic synthesis, as a dye and as a therapeutic agent. In
Scientific Research Applications
1. Synthesis and Structural Analysis
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde has been explored in the context of synthesizing novel compounds. Wang Yong-jian (2010) reported the preparation of this compound and its characterization by various analytical techniques, including NMR spectroscopy and X-ray diffraction analysis. This research highlights its significance in developing new chemical entities and understanding their structural properties (Wang Yong-jian, 2010).
2. Click Chemistry for Glycoconjugate Synthesis
In the realm of bioorganic chemistry, Dwivedi et al. (2017) utilized this compound in the synthesis of triazole-linked vanillin glycoconjugates. This work, conducted in the presence of CuI/DIPEA in dichloromethane, showcases the compound's role in forming bioconjugates, which are pivotal in medicinal chemistry and drug design (Dwivedi et al., 2017).
3. Education in Green Chemistry
Verdía et al. (2017) demonstrated the use of this compound in an undergraduate organic chemistry class focusing on green chemistry. The compound was used in a Knoevenagel condensation experiment, illustrating its role in educational settings for teaching sustainable chemical practices (Verdía et al., 2017).
4. Nonlinear Optical Crystal Research
Venkataramanan et al. (1994) investigated 3-methoxy 4-hydroxy benzaldehyde for its potential in nonlinear optical applications. They studied its optical transmission, mechanical hardness, and laser damage, providing insights into the compound's suitability for optical technologies (Venkataramanan et al., 1994).
Mechanism of Action
Target of Action
A related compound, 4-(prop-2-ynyloxy)benzaldehyde, has been shown to interact with neuropilin-1 (nrp1) , a molecule involved in immune signaling .
Mode of Action
If it acts similarly to 4-(prop-2-ynyloxy)benzaldehyde, it may modulate the actions of certain molecules in immune signaling
Biochemical Pathways
If it acts similarly to 4-(prop-2-ynyloxy)benzaldehyde, it may be involved in immune signaling pathways via its interaction with NRP1 .
Result of Action
If it acts similarly to 4-(prop-2-ynyloxy)benzaldehyde, it may modulate immune signaling .
properties
IUPAC Name |
3-methoxy-4-prop-2-ynoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h1,4-5,7-8H,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPPALIWMCCRFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389768 | |
Record name | 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5651-83-2 | |
Record name | 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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